

cTEV6-2: A Technical Guide to its Discovery and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of **cTEV6-2**, a potent covalent inhibitor of the Tobacco Etch Virus (TEV) protease. **cTEV6-2** stands out as the most potent inhibitor of TEV protease discovered to date, offering significant potential for various research and biotechnological applications.[1][2][3][4]

Discovery of cTEV6-2

cTEV6-2 was identified through a sophisticated screening process utilizing an mRNA display platform.[1][2][3][4][5] This high-throughput selection method enabled the exploration of a vast library of macrocyclic peptides to find a potent covalent inhibitor.

The discovery process was centered on identifying a macrocyclic peptide that could form a covalent bond with a specific cysteine residue (C151) in the active site of the TEV protease.[6] [7] The use of a 1,3-dibromoacetone-vinyl sulfone (DBA-VS) linker was instrumental in the chemical functionalization and installation of a covalent "warhead" within the peptide library.[1] [2][3][4][5]

The screening platform successfully identified **cTEV6-2**, a macrocyclic peptide with a distinctive C-terminal cyclization, as a highly effective and specific inhibitor.[1][2][3][4]

Quantitative Data



The following table summarizes the key quantitative data for cTEV6-2.

Parameter	Value	Reference
IC50	81.7 nM	[6][7][8]
Molecular Formula	C63H93N17O22S3	[7][9]
Molecular Weight	1536.71 g/mol	[7][9]

Synthesis of cTEV6-2

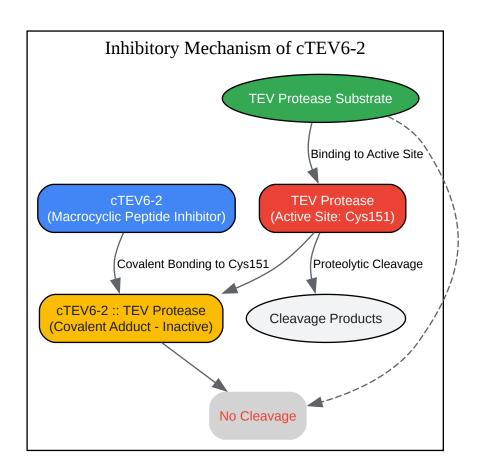
The synthesis of **cTEV6-2** is intrinsically linked to the mRNA display methodology used for its discovery. The process involves the in vitro generation of a library of peptide-mRNA fusion molecules, followed by chemical modifications to introduce the cyclization and the covalent warhead.

Experimental Workflow: mRNA Display for Covalent Macrocyclic Inhibitor Selection

The overall workflow for the discovery of **cTEV6-2** is depicted below. This process begins with a DNA library encoding a diverse set of peptides and culminates in the identification of potent covalent inhibitors.







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